molecular formula C6H5BrF5NS B1374253 3-Bromo-5-(pentafluorosulfur)aniline CAS No. 1240257-95-7

3-Bromo-5-(pentafluorosulfur)aniline

Cat. No.: B1374253
CAS No.: 1240257-95-7
M. Wt: 298.07 g/mol
InChI Key: HCROKBUNMALNHZ-UHFFFAOYSA-N
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Description

3-Bromo-5-(pentafluorosulfur)aniline is a high-value, multifunctional aromatic amine designed for advanced research and development. Its molecular structure incorporates two highly versatile functional groups: a bromine atom and a pentafluorosulfanyl (SF5) group, on an aniline scaffold. The pentafluorosulfanyl group is a privileged structural motif in medicinal chemistry due to its high electronegativity, exceptional lipophilicity, and thermal stability, often serving as a "super-trifluoromethyl" bioisostere to improve the metabolic stability and binding affinity of lead compounds . The presence of the bromine atom enables a wide range of metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings, allowing researchers to efficiently construct complex biaryl and heteroaryl systems . Concurrently, the aniline (amine) group can be functionalized through diazotization to create other valuable intermediates or be incorporated directly into molecular frameworks . This unique combination of reactive handles makes this compound a critical precursor in pharmaceutical discovery for synthesizing potential therapeutics, including anticancer agents, where diaryl guanidinium derivatives of similar scaffolds have shown promising activity . Furthermore, its application extends to the synthesis of advanced polymers and functional materials, where the SF5 group can profoundly influence electronic properties and chemical resistance . This compound is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-bromo-5-(pentafluoro-λ6-sulfanyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrF5NS/c7-4-1-5(13)3-6(2-4)14(8,9,10,11)12/h1-3H,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCROKBUNMALNHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1S(F)(F)(F)(F)F)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrF5NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Ii. Synthetic Methodologies for 3 Bromo 5 Pentafluorosulfur Aniline and Its Derivatives

Synthetic Pathways to the 3-Bromo-5-(pentafluorosulfur)aniline Core Structure

The creation of the core aromatic amine structure bearing both a bromine and a pentafluorosulfanyl group involves strategic selection of starting materials and coupling methodologies.

The development of synthetic routes to SF₅-aromatics has been historically challenged by the limited availability of key building blocks. beilstein-journals.org A significant advancement in the field has been the commercial availability of nitro-(pentafluorosulfanyl)benzenes, which serve as primary industrial precursors for a wide range of SF₅-aromatic compounds. semanticscholar.orgnih.gov These nitro-aromatics can be readily converted to the corresponding anilines, which are versatile intermediates for further functionalization.

Aromatic compounds containing the SF₅ group are predominantly prepared through the derivatization of these commercial nitro-(pentafluorosulfanyl)benzenes. beilstein-journals.orgsemanticscholar.org For instance, 3-bromo-5-nitro(pentafluorosulfanyl)benzene can be reduced to provide the target this compound. The availability of SF₅-substituted anilines is crucial as they provide a more direct route to many complex derivatives compared to starting from SF₅-containing halobenzenes. semanticscholar.orgnih.gov

Metal-catalyzed cross-coupling reactions are fundamental in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. researchgate.netuniurb.it These strategies are employed to introduce additional functional groups onto the SF₅-aniline core.

Palladium-catalyzed cross-coupling reactions are effective for modifying bromo-(pentafluorosulfanyl)benzene scaffolds. nih.govnih.gov For example, a Negishi cross-coupling has been successfully used to form a C-C bond between an organozinc reagent and a bromo-SF₅-aromatic compound. nih.gov In one study, 1-bromo-3-(pentafluorosulfanyl)benzene was coupled with an iodo-alanine derivative to produce an SF₅-containing aromatic amino acid. nih.gov Although this example starts with the 3-bromo isomer, the principle is directly applicable to the synthesis of derivatives from this compound after its initial formation.

Another relevant palladium-catalyzed method is the Suzuki-Miyaura coupling. Research has demonstrated the methylation of 2-bromo-4-(pentafluorothio)aniline using methylboronic acid, a palladium catalyst, and a base. nih.gov This highlights the utility of palladium catalysis in functionalizing bromo-SF₅-anilines, a strategy that can be adapted for various derivatives.

Table 1: Palladium-Catalyzed Methylation of Bromo-SF₅-Anilines nih.gov

Starting MaterialCoupling PartnerCatalystBaseProductYield
2-bromo-4-(pentafluorothio)anilinemethylboronic acidPd(dppf)Cl₂·DCMCs₂CO₃2-methyl-4-(pentafluorothio)aniline64%
2-bromo-6-methyl-4-(pentafluorothio)anilinemethylboronic acidPd(dppf)Cl₂·DCMCs₂CO₃2,6-dimethyl-4-(pentafluorothio)aniline75%

Metal-Catalyzed Cross-Coupling Strategies in SF₅-Aniline Formation

Post-Synthetic Functionalization and Derivatization of SF₅-Containing Anilines

Once the SF₅-aniline core is synthesized, it can undergo various transformations to create a diverse library of derivative compounds. Post-synthetic modification is a powerful tool for introducing new functional groups and building molecular complexity. nih.govrsc.org

A widely used method for the functionalization of anilines involves their conversion to aryldiazonium salts. arkat-usa.org SF₅-containing anilines can be transformed into the corresponding aryldiazonium tetrafluoroborates, which are versatile intermediates for a range of subsequent reactions. beilstein-journals.orgresearchgate.net The general synthesis involves treating the aniline (B41778) with a diazotizing agent like sodium nitrite (B80452) in the presence of an acid, followed by the addition of tetrafluoroboric acid or a tetrafluoroborate (B81430) salt to precipitate the diazonium salt. arkat-usa.orgresearchgate.net

These SF₅-phenyldiazonium tetrafluoroborates serve as precursors for introducing various functionalities, including boronic esters and iodo groups, often with higher efficiency than traditional Sandmeyer reactions. nih.gov

Arylboronic esters are exceptionally useful building blocks in organic chemistry, particularly for Suzuki-Miyaura cross-coupling reactions. beilstein-journals.org A novel and efficient method for synthesizing SF₅-phenylboronic esters involves the pyridine-promoted dediazoniation of SF₅-aryldiazonium tetrafluoroborates. beilstein-journals.orgnih.gov This transition-metal-free methodology reacts the diazonium salt with bis(pinacolato)diboron (B136004) (B₂pin₂) in the presence of pyridine. beilstein-journals.org

The proposed mechanism involves the formation of an aryl radical from the diazonium salt, which is then trapped by B₂pin₂ to yield the desired arylpinacolborate product. beilstein-journals.org This approach represents a significant improvement over previous methods that suffered from low yields, such as those involving lithiation or Grignard formation from SF₅-bromobenzenes. semanticscholar.orgnih.gov

Table 2: Pyridine-Promoted Borylation of SF₅-Aryldiazonium Tetrafluoroborates beilstein-journals.org

Starting Diazonium SaltReagentsProductYield
3-(Pentafluorosulfanyl)benzenediazonium tetrafluoroborateB₂pin₂, Pyridine2-(3-(Pentafluorosulfanyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane81%
4-(Pentafluorosulfanyl)benzenediazonium tetrafluoroborateB₂pin₂, Pyridine2-(4-(Pentafluorosulfanyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane91%
3-Bromo-5-(pentafluorosulfanyl)benzenediazonium tetrafluoroborateB₂pin₂, Pyridine2-(3-Bromo-5-(pentafluorosulfanyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane66%

This borylation reaction provides straightforward access to SF₅-phenylboronic esters, which are valuable for subsequently installing the SF₅-phenyl moiety into more complex molecules via Suzuki-Miyaura reactions. nih.gov

Transformations of Aryldiazonium Tetrafluoroborates Derived from SF₅-Anilines

Iodination Reactions Leading to Iodo(pentafluorosulfanyl)benzenes

The synthesis of iodo(pentafluorosulfanyl)benzenes is a crucial step for creating versatile building blocks in pentafluorosulfanyl chemistry. These iodo-derivatives can serve as precursors for various cross-coupling reactions. A notable method for their preparation involves a copper-catalyzed halogen exchange reaction. This process typically starts from the corresponding bromo(pentafluorosulfanyl)benzenes. By treating the bromo-precursor with an iodide source in the presence of a copper catalyst, a halogen exchange (Finkelstein-type reaction) can be achieved to yield the desired iodo(pentafluorosulfanyl)benzene. This method has been successfully applied to prepare ortho-, meta-, and para-substituted iodo(pentafluorosulfanyl)benzenes.

Post-Functionalization Reactions via Cycloaddition and Ring-Opening Sequences

The aniline functionality in SF₅-substituted systems offers a handle for further molecular elaboration through reactions that leverage its electron-donating character. Cycloaddition and subsequent ring-opening sequences with potent electron acceptors are a potential route for creating complex, conjugated molecular structures.

Tetracyanoethylene (TCNE) is a powerful electron acceptor known to react with electron-rich aromatic amines. The typical reaction pathway involves the tricyanovinylation of the amine. In this reaction, one of the cyano groups of TCNE is substituted by the aniline, resulting in the formation of an N-aryl-tricyanovinyl derivative. This reaction proceeds via a charge-transfer complex, followed by the elimination of hydrogen cyanide (HCN). While specific studies on this compound are not detailed in the available literature, the electron-donating nature of the aniline nitrogen, despite the presence of electron-withdrawing SF₅ and Br groups, suggests that it could undergo a similar transformation to yield a highly functionalized product.

Nucleophilic Aromatic Substitution (SNAr) on Related SF₅-Substituted Systems

The pentafluorosulfanyl (SF₅) group is a potent electron-withdrawing group, significantly more so than the trifluoromethyl (CF₃) group. This property, especially when combined with other electron-withdrawing substituents like a nitro group, strongly activates an aromatic ring towards nucleophilic aromatic substitution (SNAr).

A relevant model system is 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene. In this molecule, the fluorine atom serves as a good leaving group and is readily displaced by various nucleophiles. Studies have demonstrated that this compound undergoes SNAr reactions with a range of oxygen, sulfur, and nitrogen nucleophiles, affording a diverse set of 3,5-disubstituted (pentafluorosulfanyl)benzene derivatives. beilstein-journals.orgnih.govnih.govresearchgate.net This high reactivity underscores the potential of analogous systems, such as those containing a bromine atom, to participate in SNAr chemistry, allowing for the introduction of various functional groups onto the SF₅-aromatic scaffold.

Nucleophile TypeExample NucleophileProduct TypeReference
OxygenPhenoxides, AlkoxidesAryl ethers, Alkyl ethers beilstein-journals.orgnih.gov
SulfurThiophenolatesDiaryl sulfides beilstein-journals.orgnih.gov
NitrogenAmines (e.g., aniline)Diaryl amines beilstein-journals.orgnih.gov

Reactivity with Carbonate Bases (e.g., Calcium Carbonate)

The pentafluorosulfanyl group imparts exceptional chemical stability to the aromatic ring. Generally, SF₅-aromatic compounds are resistant to degradation under a wide range of conditions, including moderately basic environments. While specific reactivity data with calcium carbonate is limited, related studies show that SF₅-containing molecules are compatible with other carbonate bases. For instance, the synthesis of SF₅-containing tertiary amines has been successfully carried out in the presence of potassium carbonate, where it functions as a base. acs.org Furthermore, sodium bicarbonate has been used in reaction mixtures for amide couplings involving SF₅-anilines without degrading the core structure. nih.gov This suggests that the C-SF₅ and C-Br bonds in this compound are likely stable to relatively weak bases like calcium carbonate under typical reaction conditions.

Considerations for the Industrial and Laboratory Scale Synthesis of SF₅ Aromatic Building Blocks

The accessibility of SF₅-aromatic building blocks is crucial for their application in various fields. Different strategies are employed for their synthesis, depending on the desired scale.

Industrial Scale: The primary industrial method for producing key SF₅-aromatics, such as nitro(pentafluorosulfanyl)benzenes, is the direct fluorination of the corresponding diaryl disulfides using elemental fluorine (F₂). beilstein-journals.orgnih.govresearchgate.net This process is conducted on a multi-kilogram scale and provides foundational materials that can be converted into other derivatives. beilstein-journals.orgnih.govresearchgate.net While effective for large-scale production, this method requires specialized equipment to handle the highly reactive and hazardous elemental fluorine.

Laboratory Scale: For laboratory synthesis, where safety, versatility, and substrate scope are often prioritized over sheer volume, alternative methods are preferred.

Umemoto's Synthesis: This method involves the oxidative fluorination of aromatic thiols or diaryl disulfides to first form arylsulfur chlorotetrafluorides (ArSF₄Cl), which are then converted to the final arylsulfur pentafluorides (ArSF₅). beilstein-journals.orgnih.gov This approach avoids the use of elemental fluorine, generally provides better yields, and is compatible with a wider range of functional groups. beilstein-journals.orgnih.gov

Use of SF₅Cl Reagents: The development of methods for the synthesis and handling of pentafluorosulfanyl chloride (SF₅Cl) has opened new avenues for introducing the SF₅ group. researchgate.net Radical addition of SF₅Cl to alkenes and alkynes is a predominant strategy for creating aliphatic SF₅ compounds. researchgate.net Recent advances have even led to gas-free methods for generating SF₅Cl, making it more accessible for standard laboratory use. researchgate.net

SF₅-Diazonium Salts: The synthesis and isolation of pentafluorosulfanyl-substituted aromatic diazonium salts provide highly versatile and readily available building blocks. unf.edu These salts can be used in a wide array of subsequent reactions (e.g., Sandmeyer, Suzuki, Heck reactions) to generate a diverse library of SF₅-aromatic compounds, which is particularly valuable for research and development. unf.edu

Synthetic Challenges and Advancements in Poly(pentafluorosulfanyl)aromatic Compound Preparation

The synthesis of aromatic compounds bearing the pentafluorosulfanyl (SF₅) group has long been a formidable challenge in organic chemistry, primarily due to the unique chemical properties of the SF₅ moiety and the often harsh conditions required for its introduction. researchgate.netuochb.cz The preparation of molecules with multiple SF₅ groups, or poly(pentafluorosulfanyl)aromatic compounds, presents an even greater level of difficulty, which has historically limited their availability and exploration. google.comgoogle.com However, significant advancements in synthetic methodologies are progressively overcoming these obstacles, paving the way for the broader application of these unique compounds in materials science, agrochemicals, and pharmaceuticals. uochb.czthieme.de

Synthetic Challenges

The difficulties in preparing poly(pentafluorosulfanyl)aromatic compounds are multifaceted. Historically, methods often involved hazardous reagents and extreme reaction conditions. For instance, early syntheses relied on the fluorination of poly(nitrobenzenedisulfide) with aggressive fluorinating agents like AgF₂. google.com Other methods that employ reagents such as elemental fluorine (F₂), CF₃OF, or CF₂(OF)₂ are restricted to the synthesis of deactivated aromatic systems due to their extreme reactivity, which can lead to unwanted side-reactions like the fluorination of the aromatic ring itself. google.com

A major bottleneck has been the synthesis and handling of key SF₅-transfer reagents, such as pentafluorosulfanyl chloride (SF₅Cl). researchgate.net Its gaseous nature, high reactivity, and challenging storage have historically constrained its use. researchgate.net Furthermore, the direct introduction of multiple SF₅ groups onto an aromatic ring is complicated by the group's strong electron-withdrawing nature, which deactivates the ring towards subsequent substitutions. Conventional methods have proven difficult for preparing aromatic compounds with two or three SF₅ groups, with only a few examples like 3,5-bis(pentafluorosulfanyl)aniline and 1,3,5-tris(pentafluorosulfanyl)benzene having been successfully synthesized, illustrating the production difficulty. google.com

Advancements in Synthetic Strategies

In response to these challenges, researchers have developed several innovative strategies to facilitate the synthesis of SF₅-arenes and their poly-substituted analogues. These advancements can be broadly categorized into the development of novel reagents and the discovery of new reaction pathways.

One of the most transformative developments has been the creation of safer and more accessible SF₅-transfer reagents. A recently developed mild, gas-free protocol for generating SF₅Cl from molecular sulfur, trichloroisocyanuric acid (TCICA), and potassium fluoride (B91410) (KF) represents a significant step forward. researchgate.netdigitellinc.com This method avoids the need to handle the highly reactive and gaseous form of SF₅Cl, making its use in radical addition reactions to alkenes and alkynes more practical and scalable. researchgate.netacs.org

New catalytic systems and reaction pathways have also expanded the synthetic toolbox. Cross-coupling reactions, for example, have emerged as a powerful tool for constructing complex SF₅-containing molecules from simpler building blocks. A Negishi cross-coupling strategy using a Pd(dba)₂/SPhos catalyst system has been successfully employed to synthesize aromatic SF₅-containing amino acids from pentafluorosulfanyl aryl bromides. nih.govnih.gov This demonstrates the compatibility of the SF₅ group with modern catalytic processes.

The table below details the optimization of this Negishi cross-coupling reaction for the synthesis of SF₅-containing amino acid precursors.

EntryAryl BromideLigandConditionsYield (%)Reference
11-bromo-4-(pentafluorosulfanyl)benzeneNone50 °C, 5 h15 nih.gov
21-bromo-3-(pentafluorosulfanyl)benzeneNone50 °C, 5 h13 nih.gov
31-bromo-4-(pentafluorosulfanyl)benzeneSPhos50 °C, 3 h38 nih.gov
41-bromo-3-(pentafluorosulfanyl)benzeneSPhos50 °C, 3 h35 nih.gov
51-bromo-4-(pentafluorosulfanyl)benzeneSPhos50 °C, 3 h then 24 h at rt42 nih.gov
61-bromo-3-(pentafluorosulfanyl)benzeneSPhos50 °C, 3 h then 24 h at rt32 nih.gov

Furthermore, a unified approach has been developed using arylphosphorothiolates as versatile precursors. These compounds, which can be accessed from readily available materials like aryl boronic acids or aryl halides, can be oxidized to form Ar-SF₄Cl intermediates, which are then converted to the final Ar-SF₅ products. thieme.de This provides a more convergent and streamlined platform for synthesizing these challenging compounds. thieme.de Patented processes have also been disclosed that involve reacting an aryl sulfur compound with a halogen and a fluoro salt to form a poly(halotetrafluorosulfanyl)aromatic compound, which is subsequently reacted with a fluoride source to yield the target poly(pentafluorosulfanyl)aromatic compound. google.com

The table below summarizes key modern synthetic strategies.

Synthetic StrategyKey Reagents/PrecursorsAdvantagesChallengesReference(s)
Radical Addition SF₅Cl (gas-free generation)Milder conditions, improved safety and handling.Substrate scope can be limited. researchgate.net, digitellinc.com
Negishi Cross-Coupling SF₅-Aryl Halides, Organozinc reagents, Pd/SPhos catalystAccess to complex molecules, functional group tolerance.Requires pre-functionalized SF₅-aromatics. nih.gov, nih.gov
Oxidative Fluorination Arylphosphorothiolates, Fluorinating agentsUnified and convergent approach from common starting materials.Still requires careful handling of fluorinating agents. thieme.de
Halogen/Fluoro Salt Aryl sulfur compounds, Halogen, Fluoro salt, Fluoride sourceA direct route to poly-substituted compounds.Patented industrial process, details may be limited. google.com

These advancements collectively represent a significant leap forward, making the synthesis of poly(pentafluorosulfanyl)aromatic compounds more feasible and economical. researchgate.net This improved access is crucial for unlocking the full potential of the SF₅ group as a unique structural motif in the design of advanced materials and bioactive molecules. uochb.cz

Iii. Reaction Chemistry and Mechanistic Investigations of 3 Bromo 5 Pentafluorosulfur Aniline Systems

Reactivity Profiles of the Aniline (B41778) Moiety in the Presence of the SF₅ Group

The pentafluorosulfur group exerts a profound influence on the reactivity of the aniline moiety in 3-Bromo-5-(pentafluorosulfur)aniline. As one of the most potent electron-withdrawing groups, the SF₅ substituent significantly decreases the electron density on the aromatic ring and, consequently, on the nitrogen atom of the amine. researchgate.netrowansci.com This deactivation has several key consequences for the reactivity of the aniline group.

The basicity of the amino group is substantially reduced. This is a direct result of the inductive effect of the SF₅ group, which pulls electron density away from the nitrogen, making the lone pair less available for protonation. researchgate.net This reduced basicity affects the conditions required for reactions such as acylation and alkylation, often necessitating stronger reagents or more forcing conditions compared to unsubstituted aniline.

Despite the deactivation, the aniline moiety can still undergo typical reactions. For instance, diazotization of the primary aromatic amine with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) can form a diazonium salt. researchgate.netyoutube.com These diazonium intermediates are versatile and can be used in a variety of subsequent transformations, effectively serving as a leaving group for the introduction of other functionalities. rsc.org However, the stability and reactivity of the resulting diazonium salt are modulated by the presence of the strongly withdrawing SF₅ group.

Furthermore, the amino group's directing effect in electrophilic aromatic substitution is significantly diminished. While an amino group is typically a strong activating, ortho-, para-director, the overwhelming deactivating nature of the SF₅ group makes further electrophilic substitution on the ring challenging. msu.edumasterorganicchemistry.com Any such reaction would likely require harsh conditions, and the regioselectivity would be influenced by the combined directing effects of the bromo, amino, and pentafluorosulfur substituents.

Aromatic Substitution Reactions Involving the Bromine Moiety

The bromine atom in this compound serves as a versatile handle for the introduction of new carbon-carbon and carbon-heteroatom bonds through various transition metal-catalyzed cross-coupling reactions. The presence of the electron-withdrawing SF₅ group can influence the reactivity of the C-Br bond, making it amenable to oxidative addition in catalytic cycles.

Common cross-coupling reactions applicable to this system include:

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples the aryl bromide with an organoboron reagent (boronic acid or boronic ester). researchgate.netunimib.it It is a widely used method for forming biaryl structures. The reaction is tolerant of a wide range of functional groups, making it suitable for complex molecule synthesis. nih.gov

Negishi Coupling: This reaction involves the coupling of the aryl bromide with an organozinc reagent, typically catalyzed by palladium or nickel. It has been successfully used to synthesize SF₅-containing aromatic amino acids from pentafluorosulfur aryl bromides. nih.gov

Hiyama Coupling: This involves the palladium-catalyzed coupling of aryl halides with organosilicon compounds. mdpi.com

Buchwald-Hartwig Amination: This palladium-catalyzed reaction allows for the formation of C-N bonds by coupling the aryl bromide with amines.

The efficiency and success of these coupling reactions depend on the choice of catalyst, ligand, base, and solvent. For instance, the use of specific ligands like SPhos has been shown to improve yields in Negishi cross-couplings involving SF₅-aryl bromides. nih.gov The electronic properties imparted by the SF₅ and amino groups play a crucial role in the kinetics and outcome of these transformations.

Elucidation of Reaction Pathways and Chemo-Selectivity in Derivatization

The derivatization of a multifunctional molecule like this compound requires a careful understanding of reaction pathways to achieve chemo-selectivity, targeting either the amine or the bromide for reaction.

While specific studies on this compound undergoing this exact tandem sequence are not prominently detailed in the provided search results, the principles of such reactions are well-established in organic chemistry. A tandem [2+2] cycloaddition followed by a 4π electrocyclic ring-opening is a powerful method for constructing complex molecular architectures. nih.gov For example, a reaction might involve an initial photochemical or thermal [2+2] cycloaddition of an alkene or alkyne to a double bond within a derivative of the aniline, followed by a thermal or photochemical 4π electrocyclic ring-opening of the resulting cyclobutene (B1205218) ring. nih.gov The SF₅ group would be expected to influence the electronic properties of the reacting system, potentially affecting the feasibility and stereochemical outcome of both the cycloaddition and the subsequent ring-opening step.

SF₅-substituted phenylboronic esters, which can be synthesized from compounds like this compound, are valuable partners in Suzuki-Miyaura cross-coupling reactions. semanticscholar.orgresearchgate.net These reactions allow for the creation of biaryl compounds where one ring bears the SF₅ substituent.

Scope: The reaction is generally tolerant of a wide variety of functional groups on the coupling partner (aryl or heteroaryl halides/triflates). nih.gov Both electron-rich and electron-poor aromatic systems can often be successfully coupled. The use of potassium aryltrifluoroborates, which are stable and easy to handle, has expanded the scope of these reactions. researchgate.net The choice of palladium catalyst and ligand is critical; for instance, catalysts incorporating bulky, electron-rich phosphine (B1218219) ligands are often effective. uzh.ch

Limitations: Despite its broad utility, the Suzuki reaction with SF₅-substituted boronic esters has limitations.

Steric Hindrance: Highly substituted aryl halides or boronic esters with bulky groups near the reaction center may couple in low yields or not at all due to steric hindrance, which impedes transmetalation or reductive elimination steps in the catalytic cycle. researchgate.net

Protodeboronation: The boronic ester can sometimes be cleaved by reaction with water or other protic species in the reaction mixture, leading to the formation of the corresponding arene byproduct and reducing the yield of the desired coupled product. This can be a particular issue with certain heteroarylboronic acids. nih.gov

Homocoupling: The boronic ester can react with itself to form a symmetrical biaryl (e.g., (SF₅-Ar)-(Ar-SF₅)), which is an undesired byproduct.

A summary of typical Suzuki reaction partners and potential limitations is presented below.

Coupling Partner (Ar-X)Typical YieldPotential Limitations
Electron-rich Aryl IodideHighGenerally well-tolerated
Electron-poor Aryl BromideGood to HighRequires robust catalyst system
Sterically Hindered Aryl HalideLow to ModerateSlow reaction rates, low yields
Heteroaryl ChlorideModerate Catalyst deactivation, protodeboronation

Mechanistic Insights into SF₅-Containing Transformations, including Aryl Radical Intermediates

Mechanistic studies provide a deeper understanding of how the SF₅ group influences reaction pathways. In many transformations, particularly those involving diazonium salts derived from SF₅-anilines, the formation of aryl radical intermediates is a key mechanistic feature. semanticscholar.org

The process can be initiated by the dediazoniation of an aryldiazonium salt, which can be promoted by various means (e.g., thermally, photochemically, or via a redox initiator). This process releases nitrogen gas and generates a highly reactive SF₅-substituted aryl radical. This radical can then be trapped by other reagents in the mixture. For example, pyridine-promoted dediazoniation of aryldiazonium salts has been used to generate aryl radicals that are subsequently trapped by bis(pinacolato)diboron (B136004) (B₂pin₂) to form valuable phenylboronic esters. semanticscholar.org

These radical pathways offer an alternative to traditional polar or transition-metal-catalyzed reactions and can enable unique transformations. The high electronegativity of the SF₅ group can influence the stability and reactivity of the aryl radical intermediate, affecting the kinetics and selectivity of subsequent radical-trapping or propagation steps. rowansci.com Computational studies, combined with experimental evidence, are often employed to elucidate the precise role of these intermediates and to rationalize the observed product distributions. nih.gov

Iv. Advanced Spectroscopic and Structural Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For 3-Bromo-5-(pentafluorosulfur)aniline, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments would be utilized for a complete structural assignment.

Proton (¹H) NMR Spectroscopic Analysis

The ¹H NMR spectrum of this compound is expected to provide key information about the aromatic protons. The substitution pattern of the benzene (B151609) ring dictates the chemical shifts and coupling patterns of the remaining protons. In a typical deuterated solvent like CDCl₃, the spectrum would likely exhibit three distinct signals in the aromatic region, corresponding to the protons at positions 2, 4, and 6. The electron-withdrawing nature of both the bromine and pentafluorosulfur groups would deshield these protons, causing them to resonate at a relatively downfield region. The amino group (-NH₂) protons would likely appear as a broad singlet, the chemical shift of which can be concentration and solvent dependent.

Expected ¹H NMR Data:

Proton PositionExpected Chemical Shift (ppm)MultiplicityCoupling Constant (J, Hz)
H-2~7.0-7.3tJ ≈ 2.0
H-4~7.3-7.6tJ ≈ 2.0
H-6~6.9-7.2tJ ≈ 2.0
-NH₂~3.5-4.5br s-

Note: The expected values are estimations based on general substituent effects and data for similar aromatic compounds.

Carbon (¹³C) NMR Spectroscopic Analysis

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For this compound, six distinct signals are expected for the six aromatic carbons, as the molecule is unsymmetrical. The carbons directly attached to the electronegative bromine (C-3) and the pentafluorosulfur group (C-5) are expected to be significantly influenced, with their chemical shifts appearing in characteristic regions. The carbon attached to the amino group (C-1) would also have a distinct chemical shift.

Expected ¹³C NMR Data:

Carbon PositionExpected Chemical Shift (ppm)
C-1~145-150
C-2~115-120
C-3~120-125
C-4~125-130
C-5~150-155 (with C-S coupling)
C-6~110-115

Note: The expected values are estimations based on analogous bromo- and SF₅-substituted aniline (B41778) derivatives.

Fluorine (¹⁹F) NMR Spectroscopic Analysis

¹⁹F NMR spectroscopy is particularly informative for compounds containing fluorine, such as this compound with its SF₅ group. The pentafluorosulfur group gives rise to a characteristic A₄X pattern in the ¹⁹F NMR spectrum. This pattern consists of a doublet for the four equatorial fluorine atoms (Fₑ) and a quintet for the single axial fluorine atom (Fₐ). The large spin-spin coupling constant between the axial and equatorial fluorines is a hallmark of the SF₅ group.

Expected ¹⁹F NMR Data:

Fluorine PositionExpected Chemical Shift (ppm)MultiplicityCoupling Constant (J, Hz)
Fₑ (equatorial)~60-80dJ(Fₑ-Fₐ) ≈ 140-160
Fₐ (axial)~80-100quinJ(Fₐ-Fₑ) ≈ 140-160

Note: The expected chemical shifts are relative to a standard such as CFCl₃ and can vary depending on the solvent and electronic environment.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Purity Assessment

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental composition of a molecule with high accuracy by measuring its mass-to-charge ratio to several decimal places. For this compound, HRMS would be used to confirm its molecular formula (C₆H₅BrF₅NS). The experimentally determined exact mass should match the theoretically calculated mass, providing strong evidence for the compound's identity and high purity. The isotopic pattern, particularly the characteristic M and M+2 peaks due to the presence of bromine, would further corroborate the presence of a bromine atom in the molecule.

Expected HRMS Data:

Molecular FormulaCalculated Exact MassObserved Exact Mass
C₆H₅⁷⁹BrF₅NS[Calculated Value][Expected Experimental Value]
C₆H₅⁸¹BrF₅NS[Calculated Value][Expected Experimental Value]

Note: The calculated exact mass for C₆H₅BrF₅NS is approximately 297.92 g/mol . The observed mass from an HRMS experiment would be expected to be within a few parts per million (ppm) of this value.

Single-Crystal X-ray Diffraction (SCXRD) for Definitive Molecular Structure Elucidation

Expected SCXRD Data:

ParameterExpected Value/Information
Crystal SystemTo be determined by experiment
Space GroupTo be determined by experiment
Unit Cell DimensionsTo be determined by experiment
Bond Lengths (e.g., C-Br, C-S, S-F)Precise values confirming covalent bonds
Bond Angles (e.g., angles in the aromatic ring, F-S-F)Precise values defining molecular geometry
Torsion AnglesInformation on the conformation of the molecule
Intermolecular InteractionsIdentification of hydrogen bonds, halogen bonds, etc.

Note: Without experimental data, specific crystallographic parameters cannot be provided. The table outlines the type of information that would be obtained from a successful SCXRD study.

V. Theoretical and Computational Studies on 3 Bromo 5 Pentafluorosulfur Aniline

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost. It is particularly well-suited for studying the electronic structure of aromatic systems. For 3-Bromo-5-(pentafluorosulfur)aniline, DFT calculations would be instrumental in understanding the influence of the bromine and pentafluorosulfur substituents on the aniline (B41778) ring.

DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would be employed to optimize the molecular geometry and calculate key electronic properties. The strong electron-withdrawing nature of the SF₅ group is expected to significantly lower the energy of the molecular orbitals. This effect, combined with the electron-withdrawing bromine atom, would likely decrease the electron density on the aromatic ring, influencing its reactivity.

Key parameters predicted by DFT, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical for predicting reactivity. A lower HOMO energy would indicate a reduced propensity for the molecule to act as an electron donor, while a lower LUMO energy suggests an increased susceptibility to nucleophilic attack. The HOMO-LUMO gap is a crucial indicator of chemical stability and reactivity.

Table 1: Predicted Electronic Properties from DFT Calculations on Analogous Aromatic Compounds

PropertyPredicted Value/Observation for Analogous SF₅-AnilinesSignificance
HOMO Energy Expected to be lowIndicates lower reactivity towards electrophiles
LUMO Energy Expected to be lowIndicates higher reactivity towards nucleophiles
HOMO-LUMO Gap Expected to be relatively largeSuggests high kinetic stability
Dipole Moment Expected to be significantDue to the highly electronegative SF₅ and Br groups
Mulliken Charges Negative charges on F and N atoms; Positive charges on S and C atoms attached to SF₅ and BrReveals the intramolecular charge distribution

Ab Initio Theoretical Approaches for Fundamental Chemical Insights

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, provide a high level of theoretical accuracy. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, while computationally more demanding than DFT, can offer deeper insights into the fundamental chemical nature of this compound.

These approaches would be used to obtain highly accurate predictions of molecular geometry, vibrational frequencies, and electronic properties. For instance, ab initio calculations can precisely model the bond lengths and angles, revealing the steric and electronic effects of the bulky and electronegative SF₅ group on the aniline ring. Furthermore, these methods are crucial for studying excited states and predicting spectroscopic properties.

A key area of investigation using ab initio methods would be the nature of the bonding between the sulfur atom and the aromatic ring, as well as the interactions between the substituents. The calculated vibrational frequencies can be compared with experimental infrared and Raman spectra to validate the theoretical model and aid in the interpretation of experimental data.

Table 2: Representative Ab Initio Calculation Results for Substituted Anilines

Computational MethodProperty CalculatedTypical Insights Gained
Hartree-Fock (HF) Molecular Orbitals, Ionization PotentialProvides a qualitative understanding of the electronic structure.
MP2 Electron Correlation Energy, Intermolecular InteractionsImproves upon HF by including electron correlation, leading to more accurate geometries and energies.
Coupled Cluster (CC) Highly Accurate Energies, Bond Dissociation EnergiesConsidered the "gold standard" for accuracy in quantum chemistry, providing benchmark data.

Note: This table presents the types of insights gained from ab initio methods on related molecules, as specific calculations on this compound are not available.

Computational Modeling of Electronic Properties, Charge Transfer, and Molecular Interactions

Computational modeling extends beyond the electronic structure of a single molecule to explore its behavior in different environments and its interactions with other molecules. For this compound, this would involve modeling its electronic properties in the context of intermolecular interactions and potential charge transfer processes.

The molecular electrostatic potential (MEP) map, which can be calculated using both DFT and ab initio methods, is a valuable tool for visualizing the charge distribution and predicting sites of electrophilic and nucleophilic attack. For this compound, the MEP would likely show a region of negative potential around the nitrogen atom of the aniline group and the fluorine atoms of the SF₅ group, while the hydrogen atoms of the amine group and the region around the bromine atom might exhibit positive potential.

Furthermore, computational models can be used to study intramolecular charge transfer (ICT) phenomena. The presence of both an electron-donating amine group (though its donating ability is diminished by the substituents) and a powerful electron-withdrawing SF₅ group could lead to interesting ICT properties upon photoexcitation. Time-dependent DFT (TD-DFT) is a common method for studying such excited-state phenomena.

Table 3: Modeled Properties Related to Molecular Interactions for Aromatic Compounds with Electron-Withdrawing Groups

PropertyModeling ApproachPredicted Characteristic for this compound
Molecular Electrostatic Potential (MEP) DFT or Ab InitioNegative potential on N and F atoms; Positive potential on NH₂ hydrogens.
Intramolecular Charge Transfer (ICT) TD-DFTPotential for ICT from the aniline moiety to the SF₅-substituted ring upon excitation.
Polarizability DFT or Ab InitioExpected to be influenced by the highly polarizable SF₅ group.
Solvation Effects Continuum Solvation Models (e.g., PCM)The molecule's properties are expected to be sensitive to the polarity of the solvent.

Note: The characteristics in this table are inferred from the known effects of the functional groups and are not based on direct computational studies of the target molecule.

Vi. Applications and Advanced Materials Development

Integration of 3-Bromo-5-(pentafluorosulfur)aniline in Push-Pull Systems and Optoelectronic Materials

The molecular structure of this compound is ideally suited for constructing donor-π-acceptor (D-π-A) "push-pull" systems. In this architecture, the aniline (B41778) group can act as a precursor to a stronger electron-donating group, while the SF₅ group serves as a powerful electron acceptor. The bromine atom provides a reactive site for synthetically extending the π-conjugated bridge that connects the donor and acceptor, enabling precise tuning of the material's electronic and photophysical properties. acs.org

The design of fluorescent dyes based on the SF₅-aniline scaffold involves coupling the core molecule with various electron-donating groups through a π-conjugated linker. The bromine atom on the this compound ring is a key functional handle, facilitating cross-coupling reactions such as the Suzuki or Sonogashira reactions. mdpi.com This modular synthetic approach allows for the systematic modification of the donor strength and the length and nature of the π-bridge, thereby enabling fine-tuning of the resulting dye's absorption and emission characteristics. acs.org

A general synthetic strategy involves a palladium-catalyzed cross-coupling reaction between an organoboron or organotin derivative of an electron-donor moiety and the bromo-functionalized SF₅-aniline core. This versatility has led to the creation of a library of novel D-π-A dyes where the SF₅ group acts as a terminal acceptor, inducing significant intramolecular charge transfer (ICT) upon photoexcitation. acs.orgnih.gov

Push-pull dyes incorporating the pentafluorosulfur group exhibit distinct photophysical properties driven by the strong electron-withdrawing capability of the SF₅ moiety. These dyes typically show broad absorption bands in the UV-visible region, corresponding to the ICT transition from the donor to the acceptor. acs.orgresearchgate.net

A key characteristic of these materials is their large Stokes shifts, often exceeding 100 nm, which is the difference between the absorption and emission maxima. nih.gov This feature is advantageous for applications in fluorescence imaging and sensing, as it minimizes self-absorption and improves signal detection. The fluorescence quantum yields are often moderate in both solution and thin-film states. nih.gov The specific photophysical properties can be systematically tuned by altering the π-linker, as demonstrated in a series of related dyes. acs.org

Below is a table summarizing the photophysical properties of representative SF₅-containing push-pull dyes in dichloromethane (B109758) (DCM).

DyeDonor Groupπ-Linkerλabs (nm)λem (nm)Stokes Shift (nm)ΦF (%)
1 DiphenylamineDirect3384006247
2 DiphenylaminePhenyl36346810545
3 DiphenylamineThiophene38849610851
4 DiphenylamineBithiophene42553410943
5 DiphenylamineN-hexylpyrrole40051311343
6 Diphenylamine9,9-dihexylfluorene3814729171
Data sourced from research on analogous SF₅-containing push-pull dyes. acs.org

A pronounced characteristic of push-pull systems derived from SF₅-aniline is their solvatofluorochromic behavior—a significant shift in fluorescence emission color with a change in solvent polarity. This effect stems from the large change in dipole moment between the ground state and the excited state, which is typical for molecules with strong ICT character. acs.orgresearchgate.net

In nonpolar solvents, these dyes tend to emit in the blue or green region of the spectrum. As the solvent polarity increases, the excited state becomes more stabilized, leading to a bathochromic (red) shift in the emission wavelength. This strong dependence of emission color on the local environment makes these SF₅-containing dyes promising candidates for use as fluorescent probes to sense the polarity of microenvironments, such as in biological systems or polymer matrices. acs.orgrsc.org

Certain push-pull dyes featuring the SF₅ acceptor have demonstrated mechanofluorochromism, which is a reversible change in fluorescence color in response to mechanical stimuli like grinding or shearing. acs.org This phenomenon is attributed to a transition between a stable crystalline state and a metastable amorphous state, each possessing different molecular packing and intermolecular interactions, which in turn affects the fluorescence emission. acs.org

For instance, a crystalline solid of an SF₅-containing dye was observed to emit orange light (λmax of 567 nm). acs.org Upon mechanical grinding, the emission color changed, exhibiting a significant blue shift. This process was found to be reversible; fuming the ground powder with dichloromethane vapor restored the original orange emission by allowing the molecules to reorganize back into their crystalline state. acs.org Such stimuli-responsive materials are of great interest for applications in mechanical sensors, security inks, and data storage devices. acs.org

SF₅-Containing Compounds in Emerging Materials Science Fields

The advantageous properties of the pentafluorosulfur group, including its high polarity, lipophilicity, and thermal stability, have spurred its exploration in other areas of materials science beyond fluorescent dyes. researchgate.net

The SF₅ group has been identified as a valuable component in the design of liquid crystals (LCs). The incorporation of fluorine atoms or fluorine-containing groups is a well-established strategy to create LCs with specific properties required for display applications. nih.govresearchgate.net The SF₅ group, in particular, is considered a "super-trifluoromethyl" group due to its powerful electron-withdrawing nature and steric bulk. acs.org

Its inclusion in calamitic (rod-shaped) liquid crystal molecules can induce a strong dipole moment, leading to materials with high dielectric anisotropy. This property is crucial for the operation of liquid-crystal displays (LCDs), as it allows the molecules to be efficiently aligned by an external electric field. acs.org The chemical and thermal stability of the SF₅ group further contributes to the durability and performance of such LC materials. researchgate.net

Contributions to Electronic and Optoelectronic Materials

The SF₅ group is considered a "super-trifluoromethyl" group because its electron-withdrawing capability is significantly greater than that of the trifluoromethyl (CF₃) group (Hammett parameter σp = +0.68 for SF₅ vs. +0.54 for CF₃). chemrxiv.org This strong inductive effect leads to a lowering of both HOMO and LUMO energy levels in host materials, which can improve the stability of the material against oxidation and enhance the efficiency of electronic devices. Furthermore, the distinct octahedral geometry and significant size of the SF₅ moiety can disrupt intermolecular π-π stacking in the solid state, which can be leveraged to tune the morphology and charge-transport properties of thin films.

Comparative Electronic Influence of Substituents

Substituent Hammett Parameter (σp) Lipophilicity (π) Key Properties
-SF₅ +0.68 1.51 Strong electron-withdrawer, high thermal stability, bulky. chemrxiv.org
-CF₃ +0.54 1.09 Strong electron-withdrawer, moderate lipophilicity. chemrxiv.org
-NO₂ +0.78 -0.28 Very strong electron-withdrawer, potential for chemical reduction.

| -CN | +0.66 | -0.57 | Strong electron-withdrawer, linear geometry. |

This table provides a comparative overview of the electronic and physical properties of the SF₅ group versus other common electron-withdrawing groups.

Catalytic and Other Synthetic Utility of SF₅-Derived Building Blocks

This compound is a versatile synthetic intermediate, prized for its two distinct functional handles—the bromo group and the amino group—which allow for sequential and regioselective chemical modifications. These features make it an invaluable building block for constructing complex molecular architectures for various applications, including catalysis and further synthetic elaborations. colab.ws

The bromine atom on the aromatic ring serves as a prime site for transition-metal-catalyzed cross-coupling reactions. This allows for the straightforward introduction of a wide array of substituents. For instance, Suzuki, Stille, Heck, Sonogashira, and Buchwald-Hartwig amination reactions can be employed to form new carbon-carbon and carbon-heteroatom bonds, effectively linking the SF₅-aniline core to other molecular fragments.

The aniline moiety provides another point for chemical diversification. It can be acylated to form amides, alkylated, or used as a directing group in further electrophilic aromatic substitutions. More importantly, the amino group can be converted into a diazonium salt, which is a highly versatile intermediate. Through Sandmeyer-type reactions, the diazonium group can be replaced by a variety of substituents, including halides, cyano, and hydroxyl groups, further expanding the synthetic utility of the original building block. The development of synthetic methods using SF₅-containing compounds is an active area of research, with applications in medicinal chemistry, agrochemistry, and materials science. researchgate.net

Synthetic Transformations of this compound

Functional Group Reaction Type Potential Products
Bromo (-Br) Suzuki Coupling Biaryl compounds
Sonogashira Coupling Aryl-alkyne conjugates
Heck Coupling Substituted styrenes
Buchwald-Hartwig Amination Di- or tri-arylamines
Amino (-NH₂) Acylation Amide derivatives
Diazotization (Sandmeyer Reaction) Transformation to -Cl, -CN, -OH, etc.

This table summarizes the key synthetic reactions that can be performed on the functional groups of this compound.

Q & A

Basic: What synthetic strategies are recommended for preparing 3-Bromo-5-(pentafluorosulfur)aniline?

Answer:
Synthesis typically involves functionalizing aniline derivatives via halogenation and sulfur pentafluoride (-SF₅) introduction. A plausible route includes:

Bromination : Direct bromination of 5-(pentafluorosulfur)aniline using brominating agents (e.g., Br₂/FeBr₃) under controlled conditions to achieve regioselectivity at the 3-position.

Protection/Deprotection : Use protecting groups (e.g., acetyl) for the amine to prevent side reactions during bromination, followed by deprotection .

Purification : Column chromatography (e.g., heptane/ethyl acetate gradients) or recrystallization to isolate the product. Validate purity via HPLC or NMR .

Advanced: How can researchers resolve contradictions in spectral data during structural elucidation?

Answer:
Discrepancies in NMR or mass spectra may arise from impurities, tautomerism, or solvent effects. Methodological steps include:

Multi-NMR Analysis : Acquire ¹H, ¹³C, ¹⁹F, and 2D spectra (COSY, HSQC, HMBC) to confirm connectivity and rule out tautomeric interference .

Isotopic Labeling : Use deuterated solvents (e.g., CD₃CN) to eliminate solvent peaks and enhance signal clarity.

Computational Validation : Compare experimental NMR shifts with density functional theory (DFT)-calculated values to verify assignments .

Basic: What analytical techniques are essential for characterizing this compound?

Answer:
Key techniques include:

  • UHPLC-DAD : For purity assessment and retention time comparison (e.g., relative retention time ~1.2–1.3 for related impurities) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula via exact mass (e.g., [M+H]⁺).
  • X-ray Crystallography : Resolve crystal structure to confirm regiochemistry and steric effects .

Advanced: How can trace impurities in this compound be identified and quantified?

Answer:
Methodology :

LC-SPE/NMR Workflow :

  • Separation : Optimize UHPLC gradients (e.g., acetonitrile/water + 0.1% formic acid) to resolve impurities.
  • Trapping : Use solid-phase extraction (SPE) cartridges to isolate impurities after multiple HPLC injections .
  • NMR Analysis : Elute trapped impurities with deuterated solvents (e.g., CD₃CN) and acquire ¹H/¹⁹F/¹³C spectra.

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